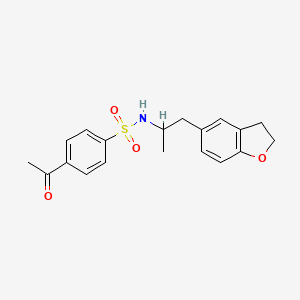

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Description

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzofuran moiety linked to a propan-2-ylamine group, which is further substituted with a 4-acetylbenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (antibacterial, enzyme inhibitory properties) and the dihydrobenzofuran scaffold, which is prevalent in bioactive molecules. The acetyl group at the para position of the benzene ring may influence electronic properties and binding interactions, while the dihydrobenzofuran core contributes to lipophilicity and structural rigidity .

Properties

IUPAC Name |

4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPNYDZRKGRYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The benzofuran core can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . The sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include oxidized quinone derivatives, reduced amines, and substituted benzofuran derivatives, each with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the presence of the dihydrobenzofuran moiety, which is known for its pharmacological properties. Research indicates that derivatives of benzene sulfonamides exhibit significant biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide. For instance, heterocyclic compounds containing similar structures have shown promising results against various cancer cell lines. One study reported that derivatives with furan rings demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | MCF7 | 6.72 |

| Compound B | A549 | 4.87 |

Synthesis and Green Chemistry

The synthesis of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide can be achieved through environmentally friendly methods such as ultrasound-assisted synthesis. This technique allows for rapid reactions under mild conditions, enhancing yield and reducing waste . The use of ultrasound in organic synthesis aligns with green chemistry principles, promoting sustainable practices in chemical manufacturing.

Synthesis Protocol

A typical synthesis protocol involves the reaction of 2,3-dihydrobenzofuran derivatives with appropriate acylating agents under ultrasonic irradiation. This method not only simplifies the reaction process but also minimizes the need for harsh reagents.

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar sulfonamide structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can inhibit enzymes and receptors, leading to various biological effects. For instance, it may inhibit topoisomerase I, sigma receptors, and histamine H3 receptors, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide substituents, dihydrobenzofuran substitution patterns, or amine linkages. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Substitution Position on Dihydrobenzofuran :

- The 5-position substitution in the target compound (vs. 6-MAPDB) aligns with enhanced steric compatibility in receptor binding, as seen in 5-MAPDB’s higher psychoactive potency compared to 6-MAPDB .

- Computational studies using Multiwfn could quantify differences in electron density distribution between 5- and 6-substituted analogs, affecting dipole moments and solubility .

Sulfonamide vs. Amine Functional Groups :

- The sulfonamide group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~10–11) absent in methylamine derivatives like 5-MAPDB. This may enhance interactions with polar enzyme active sites.

- SHELX-refined crystal structures of sulfonamides often reveal planar sulfonyl groups, enabling π-stacking with aromatic residues, whereas amine derivatives exhibit more conformational flexibility .

Acetyl vs.

Biological Activity :

- While 5-MAPDB and 6-MAPDB are documented for psychoactive effects , the target compound’s sulfonamide moiety suggests divergent applications (e.g., carbonic anhydrase inhibition).

- Comparative molecular docking studies (using tools referenced in ) could predict binding affinities to targets like COX-2 or CA isoforms.

Biological Activity

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that incorporates a benzofuran moiety, which has been recognized for its diverse biological and pharmacological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H21NO4S |

| Molecular Weight | 357.44 g/mol |

| Functional Groups | Acetyl group, sulfonamide group, benzofuran moiety |

Anticancer Activity

Research indicates that compounds containing the benzofuran structure often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the inhibition of topoisomerase I and sigma receptors, which are critical in cancer cell proliferation and survival .

Case Studies:

- In Vitro Studies : A study reported that related benzofuran derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines . These findings suggest that the compound may possess similar or enhanced anticancer activity.

- Mechanism of Action : The interaction with specific molecular targets such as histamine H3 receptors has been proposed to contribute to its anticancer efficacy .

Antimicrobial Activity

The sulfonamide group within the compound has been associated with antimicrobial properties. Benzofuran derivatives have shown potential against various bacterial strains, indicating that this compound may also exhibit similar effects.

Research Findings:

- A comparative study on benzofuran derivatives indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the sulfonamide moiety enhances solubility and bioavailability, crucial for antimicrobial efficacy.

The biological activity of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is influenced by its chemical structure:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : Interaction with sigma receptors and histamine receptors is believed to mediate its therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other known benzofuran derivatives:

| Compound | Activity | IC50 Values (μM) |

|---|---|---|

| 4-Acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)...) | Anticancer | TBD |

| Psoralen | Anticancer | 0.50 |

| 8-Methoxypsoralen | Anticancer | 0.75 |

Q & A

Basic: What synthetic routes are recommended for preparing 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide?

Answer:

The synthesis involves multi-step organic reactions:

Core Benzofuran Synthesis : Start with 2,3-dihydrobenzofuran-5-amine. React with propan-2-ol derivatives (e.g., 2-bromopropane) under nucleophilic substitution conditions to introduce the propylamine moiety .

Sulfonamide Formation : Couple the intermediate with 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (1:2) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

Advanced: How can computational modeling predict the electronic properties of this compound?

Answer:

Employ quantum chemical calculations to analyze:

- Electron Density Topology : Use Multiwfn software to calculate the Laplacian of electron density (∇²ρ) at bond critical points, identifying regions of charge concentration (e.g., sulfonamide oxygen) .

- Electrostatic Potential (ESP) : Generate ESP maps (isosurface ±0.001 a.u.) to visualize nucleophilic/electrophilic regions. The acetyl group shows high electrophilicity, while the dihydrobenzofuran ring exhibits π-π stacking potential .

- HOMO-LUMO Gaps : Optimize geometry at the B3LYP/6-311+G(d,p) level. A narrow HOMO-LUMO gap (~3.5 eV) suggests potential redox activity relevant to biological interactions .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- NMR Spectroscopy :

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ion (calculated m/z ~413.4). Fragmentation patterns (e.g., loss of acetyl group, m/z ~371) confirm substituent positions .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Answer:

For X-ray diffraction

Initial Phasing : Use SHELXD (charge-flipping) for small-molecule structures. If twinning is detected (e.g., Rint > 0.1), apply TWIN/BASF commands in SHELXL .

Disordered Atoms : Refine split positions for flexible groups (e.g., propan-2-yl chain) using PART commands. Apply restraints (e.g., DFIX for bond lengths) to prevent overparameterization .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. A final R-factor < 0.05 and wR₂ < 0.10 indicate reliable refinement .

Basic: What in vitro assays assess its biological activity?

Answer:

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) via fluorescence polarization (IC₅₀ determination). The sulfonamide group may chelate catalytic zinc ions .

- Cellular Uptake : Use Caco-2 monolayers to measure permeability (apparent Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability). The acetyl group enhances lipophilicity (logP ~2.8) .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

Analog Design : Replace the acetyl group with trifluoroacetyl (electron-withdrawing) or methyl (electron-donating). Synthesize via analogous sulfonylation .

Pharmacophore Mapping : Overlay optimized geometries (e.g., in PyMOL) to identify conserved features: sulfonamide as a hydrogen-bond acceptor, dihydrobenzofuran as a hydrophobic anchor .

Statistical Modeling : Perform QSAR using partial least squares (PLS) regression. Descriptors like polar surface area (PSA) and molar refractivity correlate with COX-2 inhibition .

Basic: How to optimize solid-phase extraction (SPE) for environmental detection?

Answer:

- SPE Protocol :

- Sorbent : Oasis HLB cartridges (60 mg), preconditioned with 2 mL methanol and 2 mL pH 7 buffer .

- Loading : Adjust sample pH to 7.0 (prevents sulfonamide ionization). Load 100 mL aqueous sample at 5 mL/min.

- Elution : Use 3 mL methanol:acetonitrile (1:1). Evaporate under nitrogen and reconstitute in 200 µL methanol for LC-MS/MS analysis (LOQ ~0.1 ng/mL) .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

- Metabolite Identification : Incubate with human liver microsomes (HLMs). LC-HRMS detects hydroxylation at the dihydrobenzofuran ring (m/z +16) and acetyl hydrolysis (m/z −42) .

- Stabilization : Introduce fluorine at the C3 position of benzofuran to block CYP450-mediated oxidation. Confirm via in vitro half-life assays (t₁/₂ > 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.